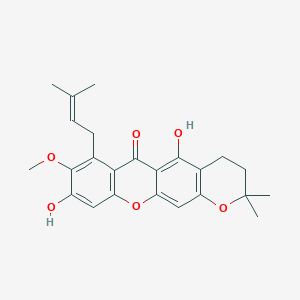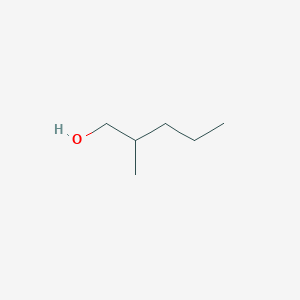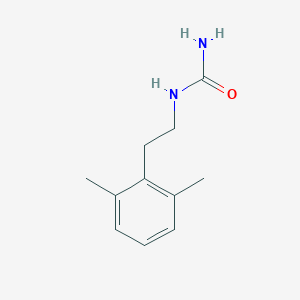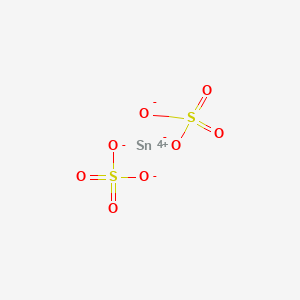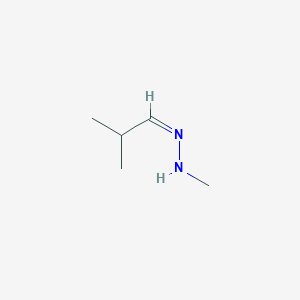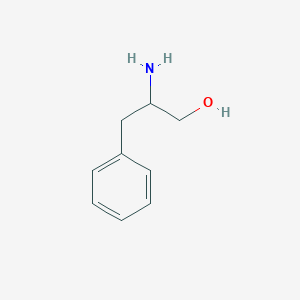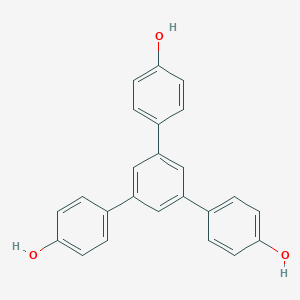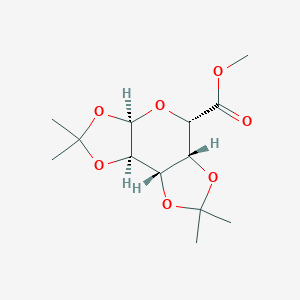
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Di-o-isopropylidene-alpha-d-galacturonic acid methyl ester is a chemical compound with the linear formula C13H20O7 . It is also known as diacetone-D-galactose and galactose diacetonide, which is a partially protected monosaccharide building block with isopropylidene groups on the 1,2 and 3,4 hydroxyls .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester include a molecular weight of 260.29 , a boiling point of 133 °C/0.2 mmHg , and a specific rotation of -58° (C=3,CHCl3) . The compound is a liquid at 20 °C and is sensitive to moisture .Wissenschaftliche Forschungsanwendungen
Xylan Derivatives and Their Application Potential
Xylan, a polysaccharide related to the research on esters like the one mentioned, is explored for its biopolymer ethers and esters synthesis potential. Chemical modification of xylan leads to new materials with specific properties based on functional groups, degrees of substitution, and patterns. These derivatives, particularly xylan esters, are synthesized for various applications, including drug delivery, paper strength additives, flocculation aids, and antimicrobial agents, showcasing the wide-ranging utility of modified polysaccharides in scientific research (Petzold-Welcke et al., 2014).
Biodiesel Combustion and Kinetic Modeling
The study of biodiesel combustion, particularly focusing on ester compounds like fatty acid methyl esters, contributes significantly to developing clean and efficient combustors utilizing alternative fuels. Kinetic modeling of such esters aids in understanding the combustion process, revealing chemistry that could lead to CO2 reduction and soot tendencies in biodiesel. This research highlights the importance of alternative fuel sources and the role of chemical kinetics in enhancing combustion technologies (Lai et al., 2011).
Pectin-Based Biomaterials
Pectin, a complex polysaccharide containing galacturonic acid, is studied for its potential in biomedical applications due to its non-toxic, biocompatible, and biodegradable nature. Research on pectin and its derivatives focuses on their use in pharmaceutics, drug delivery, tissue engineering, and other biomedical fields. Modifications and composites of pectin enhance its properties, demonstrating the versatility and applicability of such natural compounds in scientific and medical research (Noreen et al., 2017).
Alkoxycarbonylation of Phytogenic Substrates
The alkoxycarbonylation process, particularly involving unsaturated phytogenic substrates, presents an innovative approach to synthesizing ester products. This method leverages palladium catalysts for the efficient production of esters under mild conditions, illustrating the potential of chemical processes in creating valuable products from alternative feedstocks. Such research underscores the importance of green chemistry and resource-saving strategies in the chemical industry (Sevostyanova & Batashev, 2023).
Eigenschaften
IUPAC Name |
methyl (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3/t6-,7+,8+,9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRLFIZIOSVOGE-KJFVXYAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

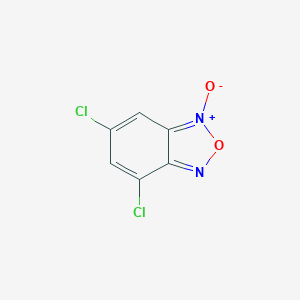

![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)

